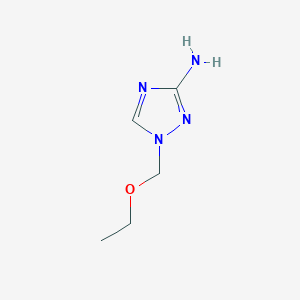
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps :
Formation of the Pyrimidine Ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring structure.
S-Methylation: The compound is then methylated to introduce the sulfonamide group.
Oxidation: The methylated product is oxidized to form the sulfonyl compound.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitrypanosomal and antiplasmodial activities. These properties make it a candidate for developing treatments for diseases like sleeping sickness and malaria.
Biology: The compound’s ability to inhibit certain enzymes and pathways makes it useful in biological research to study cellular processes and disease mechanisms.
Industry: Its derivatives can be used in the synthesis of other pharmacologically active compounds, making it valuable in the pharmaceutical industry.
Mechanism of Action
The exact mechanism of action of 2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in the body, leading to inhibition or activation of certain biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: Known for its antiplasmodial activity.
2-amino-5-ethylpyrimidine: Studied for its antitumor properties.
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines: Potent PI3K inhibitors.
Uniqueness
2-amino-N-(propan-2-yl)pyrimidine-5-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents with potentially fewer side effects and improved efficacy.
Properties
Molecular Formula |
C7H12N4O2S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-amino-N-propan-2-ylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C7H12N4O2S/c1-5(2)11-14(12,13)6-3-9-7(8)10-4-6/h3-5,11H,1-2H3,(H2,8,9,10) |
InChI Key |
ZMDHJGCBZMADIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CN=C(N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


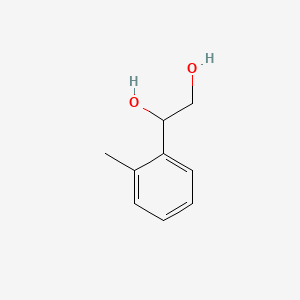

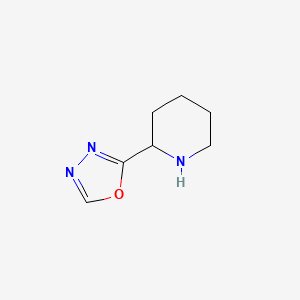
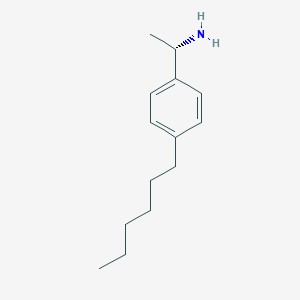
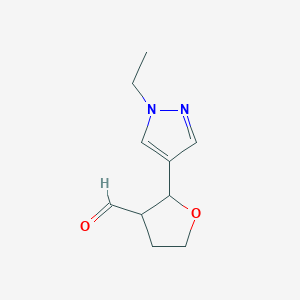

![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
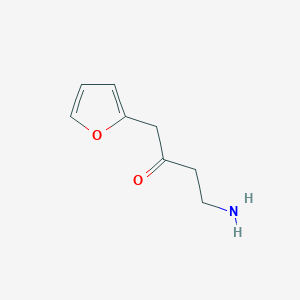
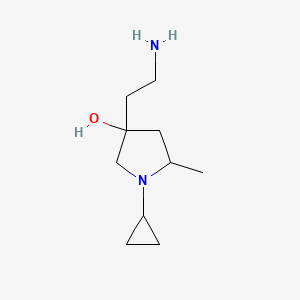
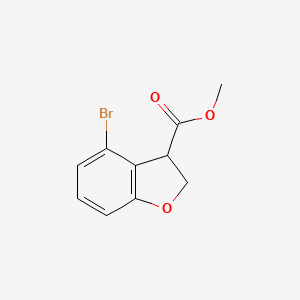

![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
